Emtricitabine-13C,15N2

Description

Properties

IUPAC Name |

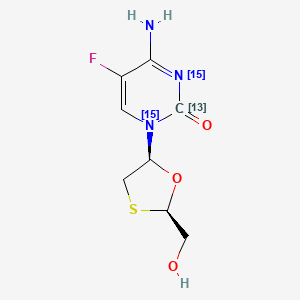

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i8+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-SJLFXUEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Emtricitabine-13C,15N2 in Advancing Antiretroviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Emtricitabine-13C,15N2 in contemporary research, primarily focusing on its application as a stable isotope-labeled internal standard in the bioanalysis of the antiretroviral drug Emtricitabine. This guide provides a comprehensive overview of its use in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, complete with detailed experimental protocols and quantitative data to support drug development professionals.

Introduction to Emtricitabine and the Need for Isotopic Labeling

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) that is a cornerstone in the treatment and prevention of HIV infection.[1][2] Accurate quantification of Emtricitabine in biological matrices is paramount for determining its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient adherence to treatment regimens.

Stable isotope labeling is a powerful technique in which non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into a drug molecule.[2] this compound is chemically identical to Emtricitabine but has a greater mass due to the inclusion of these heavy isotopes. This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis.[3] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.

Core Applications in Research

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Emtricitabine in various biological samples, including plasma, and dried blood spots.[3][4][5]

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using this compound as an internal standard, researchers can accurately measure the concentration of Emtricitabine in biological samples over time after administration. This data is crucial for determining key PK parameters such as half-life, peak plasma concentration (Cmax), and area under the curve (AUC).

Therapeutic Drug Monitoring (TDM)

TDM is the clinical practice of measuring specific drug concentrations in a patient's bloodstream at timed intervals. This is particularly important for antiretroviral drugs like Emtricitabine to ensure that drug levels are within the therapeutic window – high enough to be effective but not so high as to cause toxicity. The use of this compound in LC-MS/MS assays provides the necessary accuracy and precision for reliable TDM.[2]

Metabolic Studies

While Emtricitabine is largely excreted unchanged, understanding its metabolic fate is important. Stable isotope-labeled compounds can be used to trace the metabolic pathways of a drug. By administering this compound, researchers can more easily identify and quantify its metabolites in complex biological matrices using mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of Emtricitabine using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Emtricitabine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Emtricitabine | 248.1 | 130.1 | Positive |

| This compound | 251.1 | 133.1 | Positive |

Data sourced from multiple bioanalytical method validation studies.[5][6]

Table 2: Pharmacokinetic Parameters of Emtricitabine in Adults

| Parameter | Value | Units |

| Plasma Half-life | ~10 | hours |

| Bioavailability | 93 (capsule) | % |

| Protein Binding | <4 | % |

| Volume of Distribution | 1.4 | L/kg |

| Renal Clearance | ~86 | % of dose |

These are general parameters and can vary based on the patient population and study design.

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS assay for the quantification of Emtricitabine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Emtricitabine reference standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare primary stock solutions of Emtricitabine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Emtricitabine stock solution in a 50:50 methanol:water mixture to create working standards for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QCs at various concentrations.

Sample Preparation (Solid Phase Extraction)

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex again.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of Emtricitabine from endogenous plasma components.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.

Data Analysis

The concentration of Emtricitabine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in research.

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Metabolic pathway of Emtricitabine.

Conclusion

This compound is an indispensable tool in the research and development of Emtricitabine-based therapies. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic analysis, therapeutic drug monitoring, and metabolism studies. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for scientists and researchers in the field of antiretroviral drug development.

References

- 1. Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenofovir, emtricitabine, lamivudine and dolutegravir concentrations in plasma and urine following drug intake cessation in a randomized controlled directly observed pharmacokinetic trial to aid point-of-care testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Emtricitabine-13C,15N2: Physical and Chemical Properties for Researchers

This technical guide provides a comprehensive overview of the core physical and chemical properties of Emtricitabine-13C,15N2, a stable isotope-labeled version of the antiretroviral drug Emtricitabine. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in areas such as pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative analysis.

Core Physical and Chemical Properties

The incorporation of stable isotopes, specifically one Carbon-13 and two Nitrogen-15 atoms, into the Emtricitabine molecule results in a compound with a higher molecular weight than its unlabeled counterpart. This mass difference is the basis for its utility in mass spectrometry-based analytical methods. While the isotopic labeling does not significantly alter the fundamental chemical reactivity, it can have minor effects on some physical properties.

Quantitative Data Summary

The key physical and chemical properties of this compound and unlabeled Emtricitabine are summarized in the table below for easy comparison.

| Property | This compound | Emtricitabine (unlabeled) |

| CAS Number | 1217820-69-3[1] | 143491-57-0[1] |

| Molecular Formula | ¹³CC₇H₁₀FN¹⁵N₂O₃S[1] | C₈H₁₀FN₃O₃S |

| Molecular Weight | 250.23 g/mol [2][3][4][5][6] | 247.25 g/mol [5] |

| Accurate Mass | 250.0401[1] | 247.0478 |

| Melting Point | 218-220°C | 153-157°C |

| Solubility | Slightly soluble in Acetonitrile and Methanol. | Water: 112 mg/mL |

| Appearance | Solid | White to off-white solid |

| Isotopic Purity | Typically ≥98% | Not Applicable |

Mechanism of Action: Intracellular Activation and HIV-1 Reverse Transcriptase Inhibition

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][7] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form, emtricitabine 5'-triphosphate.[8][9] This process is mediated by host cellular kinases. Emtricitabine 5'-triphosphate then competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into newly synthesized viral DNA by the HIV-1 reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the emtricitabine moiety leads to the termination of the DNA chain, thus halting viral replication.[8][9]

The following diagram illustrates the intracellular phosphorylation pathway of Emtricitabine.

Experimental Protocols for Characterization

The following protocols provide a general framework for the analytical characterization of this compound. Specific parameters may require optimization based on the instrumentation and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the chemical purity of Emtricitabine and its labeled counterpart.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.3) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is a ratio of 85:15 (buffer:acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Analysis: Inject a defined volume (e.g., 20 µL) of the sample solution into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Confirmation of Isotopic Labeling and Purity

Mass spectrometry is essential for confirming the correct mass and isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

LC Conditions: Similar to the HPLC method described above, to separate the analyte from any potential impurities before it enters the mass spectrometer.

-

MS Parameters:

-

Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weight of the labeled compound. The expected [M+H]⁺ ion for this compound is m/z 251.04.

-

Isotopic Distribution: Analyze the isotopic pattern of the molecular ion peak. The relative abundance of the M+1, M+2, etc., peaks will confirm the presence and enrichment of the ¹³C and ¹⁵N isotopes.

-

Tandem MS (MS/MS): Fragment the parent ion (m/z 251.04) and analyze the resulting product ions to confirm the structural integrity of the molecule and the location of the labels if necessary.

-

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.

-

¹H NMR: The ¹H NMR spectrum will show the signals for all the hydrogen atoms in the molecule. The integration of these signals should be consistent with the number of protons in the structure. The coupling patterns can help to confirm the connectivity of the atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced. Due to ¹³C-¹⁵N coupling, the signals of carbons adjacent to the ¹⁵N-labeled nitrogens may show splitting, providing further confirmation of the labeling.

-

¹⁵N NMR: Direct detection of ¹⁵N can be performed to confirm the presence of the nitrogen isotopes, although this is often less routine than ¹H and ¹³C NMR.

-

Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-10 mg) in the deuterated solvent.

The following diagram outlines a general workflow for the analytical characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biological Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. nucleosyn.com [nucleosyn.com]

- 4. Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS, NMR and Ab initio calculations (Journal Article) | OSTI.GOV [osti.gov]

- 5. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Stable Isotope Labeling in Emtricitabine Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC), a cornerstone of antiretroviral therapy, is a nucleoside reverse transcriptase inhibitor (NRTI) effective against HIV-1 and HBV. Accurate quantification of emtricitabine in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Stable isotope labeling has emerged as an indispensable tool in the bioanalysis of emtricitabine, providing a robust and precise method for its quantification. This technical guide delves into the core purpose of stable isotope labeling in emtricitabine research, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

The primary purpose of using stable isotope-labeled (SIL) emtricitabine, such as ¹³C,¹⁵N₂-Emtricitabine, is to serve as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] An SIL internal standard is considered the gold standard because it shares nearly identical physicochemical properties with the unlabeled analyte.[1] This ensures that any variations during sample preparation—such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response—affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[1]

Core Applications of Stable Isotope Labeled Emtricitabine

The use of stable isotope-labeled emtricitabine is crucial in several key areas of drug development and clinical research:

-

Pharmacokinetic (PK) Studies: Accurate determination of drug absorption, distribution, metabolism, and excretion (ADME) relies on precise measurement of drug concentrations over time. SIL-emtricitabine enables the generation of high-quality PK data.

-

Bioequivalence (BE) Studies: Demonstrating that a generic drug performs in the same manner as the branded drug requires highly accurate and precise concentration measurements. The use of an SIL internal standard is often a regulatory expectation for such studies.

-

Therapeutic Drug Monitoring (TDM): In certain clinical scenarios, monitoring patient exposure to emtricitabine can help optimize dosing and improve therapeutic outcomes. SIL-based assays provide the necessary reliability for clinical decision-making.

-

Metabolite Identification and Quantification: Stable isotopes can be used as tracers to help identify and quantify metabolites of emtricitabine in complex biological matrices.

Emtricitabine's Mechanism of Action and Metabolism

To appreciate the context of its analysis, it is essential to understand the mechanism of action and metabolic fate of emtricitabine.

Mechanism of Action

Emtricitabine is a synthetic nucleoside analog of cytidine.[2] To exert its antiviral effect, it must be phosphorylated intracellularly to its active form, emtricitabine 5'-triphosphate (FTC-TP).[2][3] FTC-TP competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase enzyme.[2][4] The incorporation of FTC-TP leads to chain termination, thus halting viral DNA synthesis and replication.[2][4]

Caption: Intracellular activation pathway of emtricitabine.

Metabolic Pathway

Emtricitabine is primarily excreted unchanged in the urine.[4] A smaller portion of the drug is metabolized into minor metabolites. The main metabolic pathways involve oxidation of the thiol moiety to form 3'-sulfoxide diastereomers and conjugation with glucuronic acid to form a 2'-O-glucuronide.[4][5]

Caption: Major metabolic pathways of emtricitabine.

Synthesis of Stable Isotope Labeled Emtricitabine

The synthesis of ¹³C,¹⁵N₂-Emtricitabine is a multi-step process that introduces the stable isotopes into the 5-fluorocytosine base prior to its coupling with the chiral oxathiolane ring. While specific proprietary synthesis methods may vary, a general conceptual pathway involves the synthesis of labeled 5-fluorocytosine from precursors containing ¹³C and ¹⁵N atoms. This labeled base is then coupled with a protected and activated oxathiolane intermediate to form the final labeled nucleoside analog.

Experimental Protocol: Quantification of Emtricitabine in Human Plasma

The following is a detailed methodology for the simultaneous quantification of emtricitabine and tenofovir in human plasma using stable isotope-labeled internal standards, adapted from Delahunty et al.[1]

Materials and Reagents

-

Analytes: Emtricitabine (FTC)

-

Internal Standard: ¹³C,¹⁵N₂-Emtricitabine (Iso-FTC)

-

Reagents: Acetonitrile (HPLC grade), Acetic Acid (glacial), Trifluoroacetic Acid (TFA), Deionized Water, Human Plasma (EDTA)

Instrumentation

-

LC System: High-Performance Liquid Chromatography (HPLC) system

-

MS/MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Synergi Polar-RP, 2.0 x 150mm

Sample Preparation

-

Spiking: To 250 µL of human plasma, add the internal standard solution (Iso-FTC).

-

Protein Precipitation: Add trifluoroacetic acid to the plasma sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Extraction: Collect the supernatant.

-

Injection: Directly inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

-

Mobile Phase: 3% Acetonitrile / 1% Acetic Acid in deionized water

-

Flow Rate: 200 µL/min

-

Ionization Mode: ESI Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Caption: Bioanalytical workflow for emtricitabine quantification.

Quantitative Data and Method Validation

The use of ¹³C,¹⁵N₂-Emtricitabine as an internal standard allows for the development of highly reliable and validated bioanalytical methods. The following tables summarize key quantitative data from a validated LC-MS/MS assay.[1]

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Emtricitabine (FTC) | 248 | 130 |

| ¹³C,¹⁵N₂-Emtricitabine (Iso-FTC) | 251 | 133 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 10 ng/mL to 1500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Accuracy | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy | Within ±15% (±20% at LLOQ) |

| Intra-day Precision | Within ±15% (±20% at LLOQ) |

| Inter-day Precision | Within ±15% (±20% at LLOQ) |

Conclusion

Stable isotope labeling is a critical technology in the development and clinical application of emtricitabine. The use of ¹³C,¹⁵N₂-emtricitabine as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantification. This technical guide has outlined the fundamental purpose of this technique, provided insights into the drug's mechanism and metabolism, and detailed a validated experimental protocol. For researchers and drug development professionals, the principles and methodologies described herein are fundamental to generating the high-quality data required for regulatory submissions and advancing our understanding of emtricitabine pharmacokinetics and therapeutic efficacy.

References

- 1. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of a long acting nanoformulated emtricitabine ProTide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Analytical Maze: A Technical Guide to Isotopic Purity Requirements for Emtricitabine-13C,15N2

For Immediate Release

This technical guide provides a comprehensive overview of the isotopic purity requirements for Emtricitabine-13C,15N2, a critical stable isotope-labeled internal standard (SIL-IS) for researchers, scientists, and drug development professionals. Ensuring the isotopic purity of SIL-IS is paramount for the accuracy and reliability of bioanalytical data in preclinical and clinical studies. This document outlines the regulatory expectations, analytical methodologies for purity determination, and best practices for the use of this compound in quantitative analysis.

The Critical Role of Isotopic Purity in Bioanalysis

This compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to precisely quantify the antiretroviral drug Emtricitabine in biological matrices. The structural identity and co-elution of the SIL-IS with the unlabeled analyte allow for the correction of variability during sample preparation and analysis, such as extraction efficiency and matrix effects.

However, the accuracy of this correction is directly dependent on the isotopic purity of the SIL-IS. The presence of unlabeled Emtricitabine as an impurity in the this compound can lead to an overestimation of the analyte concentration, compromising the integrity of pharmacokinetic and toxicokinetic data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for high isotopic purity of SIL-IS used in regulated bioanalysis.

Quantitative Isotopic Purity Specifications

While specific isotopic purity requirements are not universally mandated in fixed percentages by regulatory guidelines, the industry standard for high-quality SIL-IS is an isotopic enrichment of >99% . The concentration of the unlabeled analyte should be negligible and not interfere with the determination of the lower limit of quantification (LLOQ) of the bioanalytical method.

The isotopic purity of this compound is typically characterized by the manufacturer and detailed in the Certificate of Analysis (CoA). Researchers should always refer to the lot-specific CoA for precise specifications.

Table 1: Typical Isotopic Purity Specifications for this compound

| Parameter | Specification | Method of Analysis |

| Isotopic Enrichment | > 99% for ¹³C and ¹⁵N | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | > 98% | HPLC, LC-MS |

| Unlabeled Emtricitabine | < 0.1% | LC-MS/MS |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound involves sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry-Based Isotopic Enrichment Analysis

Methodology: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique to determine the isotopic distribution and enrichment of this compound.

Protocol Outline:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).

-

Prepare a corresponding solution of unlabeled Emtricitabine as a reference.

-

-

LC-HRMS Analysis:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: > 60,000.

-

Data Analysis: Extract the ion chromatograms for the unlabeled Emtricitabine (m/z 248.05) and the labeled this compound (m/z 251.05). Analyze the mass spectra to determine the relative abundance of each isotopologue and calculate the isotopic enrichment, correcting for the natural abundance of isotopes.

-

-

NMR Spectroscopy for Isotopic Purity Confirmation

Methodology: ¹³C and ¹⁵N NMR spectroscopy can provide direct evidence of the position and extent of isotopic labeling.

Protocol Outline:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of 5-10 mg/mL in an NMR tube.

-

-

NMR Analysis:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe for ¹³C and ¹⁵N detection.

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The presence of a signal corresponding to the labeled carbon position with a significant increase in intensity compared to a spectrum of the unlabeled compound confirms ¹³C enrichment. The coupling between the labeled ¹³C and ¹⁵N atoms can also be observed.

-

-

¹⁵N NMR:

-

Acquire a proton-decoupled ¹⁵N NMR spectrum. The chemical shifts of the labeled nitrogen atoms will confirm their position in the molecule.

-

-

Data Analysis: The isotopic enrichment can be estimated by comparing the integral of the signals from the labeled and unlabeled positions (if detectable) or by analyzing the satellite peaks arising from ¹³C-¹³C or ¹³C-¹⁵N coupling.

-

Visualizing the Workflow and Logical Relationships

To facilitate a clear understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the workflow for isotopic purity determination and the logical relationship of using a SIL-IS in a bioanalytical method.

Conclusion

The use of this compound with confirmed high isotopic purity is fundamental to the generation of reliable and accurate bioanalytical data for Emtricitabine. Researchers and drug development professionals must diligently assess the isotopic purity of their internal standards, employing robust analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy. Adherence to these principles ensures data integrity and supports confident decision-making throughout the drug development lifecycle.

Commercial Suppliers and Technical Guide for Emtricitabine-13C,15N2

For researchers, scientists, and drug development professionals requiring isotopically labeled Emtricitabine for use as an internal standard in quantitative analysis, several commercial suppliers offer Emtricitabine-13C,15N2. This guide provides a summary of available suppliers, their product specifications, and a detailed experimental protocol for a common application.

Commercial Suppliers

A number of chemical suppliers provide this compound for research purposes. The following table summarizes the key information for some of these suppliers. Please note that availability and specific product details may vary and should be confirmed on the respective supplier's website.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| LGC Standards [1] | This compound | 1217820-69-3 | C7(13C)H10FN(15N)2O3S | 250.23 | Certificate of Analysis available. Pack sizes include 0.5 mg and 5 mg.[1] |

| MedchemExpress [2] | This compound | 1217820-69-3 | Not Specified | Not Specified | Available in 500 µg pack size. A data sheet and handling instructions are available.[2] |

| Santa Cruz Biotechnology [3] | This compound | 1217820-69-3 | C7(13C)H10FN(15N)2O3S | 250.23 | Certificate of Analysis available for lot-specific data.[3] |

| Pharmaffiliates | Emtricitabine Carboxylic Acid-13C,15N2 | Not Specified | C7(13C)H8FN(15N)2O4S | 264.21 | This is an impurity of Emtricitabine.[4][5] |

| Cortex Biochem [6] | This compound | Not Specified | Not Specified | Not Specified | Product is listed but may not be available for sale.[6] |

| Erfa Sa [7] | This compound | Not Specified | Not Specified | Not Specified | Product is listed but may not be available for sale.[7] |

| Elex Biotech LLC [8] | This compound | Not Specified | Not Specified | Not Specified | Product is listed but may not be available for sale.[8] |

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-13C,15N2[3] |

| CAS Number | 1217820-69-3[1][2][3] |

| Molecular Formula | C7(13C)H10FN(15N)2O3S[3] |

| Molecular Weight | 250.23 g/mol [3] |

| Appearance | Solid |

| Storage | Recommended storage conditions are typically provided in the Certificate of Analysis.[2] |

Experimental Protocol: Quantification of Emtricitabine in Plasma using LC/MS/MS

The following is a detailed methodology for the simultaneous assay of Tenofovir (TFV) and Emtricitabine (FTC) in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) with isotopically labeled internal standards. This protocol is based on the method described by Delahunty T, et al. (2009).[3]

Materials and Reagents

-

Analytes: Tenofovir (TFV) and Emtricitabine (FTC)

-

Internal Standards: 13C-labeled TFV (Iso-TFV) and This compound (Iso-FTC)

-

Reagents: Trifluoroacetic acid, Acetonitrile (3%), Acetic acid (1%, aqueous)

-

Patient Samples: EDTA plasma

Sample Preparation

-

Add a known amount of the internal standards (Iso-TFV and Iso-FTC) to the patient's EDTA plasma sample.

-

Add trifluoroacetic acid to the plasma sample to precipitate proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Collect the resulting supernatant (deproteinated extract).

LC/MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

Data Analysis

-

Plot the abundance ratios of the analyte to the internal standard against the specified concentrations.

-

The linearity of the concentration curves for both analytes is expected to be in the range of 10 ng/mL to 1500 ng/mL for a 250 µL plasma extraction.[3]

-

The lower limit of quantification (LLOQ) for both analytes is 10 ng/mL.[3]

Visualizations

Caption: Workflow for the quantification of Emtricitabine in plasma.

Caption: Role of labeled Emtricitabine as an internal standard.

References

- 1. This compound | CAS 1217820-69-3 | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantitation of Emtricitabine in Dried Blood Spots Using a Labeled Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of emtricitabine (FTC), a key antiretroviral medication, in human dried blood spots (DBS). The method utilizes a stable isotope-labeled internal standard (SIL-IS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement. This minimally invasive DBS sampling technique is ideal for therapeutic drug monitoring and pharmacokinetic studies, particularly in resource-limited settings. The described protocol has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for clinical research and drug development applications.

Introduction

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV infection.[1][2] Monitoring its concentration in patients is crucial for ensuring therapeutic efficacy and adherence. Dried blood spot (DBS) sampling offers a significant advantage over traditional venous blood collection as it is minimally invasive, requires a small sample volume, and simplifies sample storage and transportation.[1][2][3] This application note provides a detailed protocol for the quantitation of emtricitabine in DBS samples using a highly specific and sensitive LC-MS/MS method with a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Emtricitabine (FTC) reference standard

-

Emtricitabine stable isotope-labeled internal standard (FTC-IS, e.g., ¹³C,¹⁵N₂-FTC)[4][5][6]

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Human whole blood (K₂EDTA)

-

Whatman 903 Protein Saver Cards or equivalent

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare primary stock solutions of emtricitabine and the labeled internal standard in methanol.

-

Calibration Standards and Quality Controls (QCs): Serially dilute the emtricitabine stock solution with human whole blood to prepare calibration standards and quality control samples at various concentrations.

Sample Preparation: Dried Blood Spot (DBS) Collection and Extraction

-

DBS Card Preparation: Spot 25 µL of each calibration standard, QC sample, or patient whole blood onto the DBS cards.[1][7]

-

Drying: Allow the spots to air dry at room temperature for a minimum of two hours.[1][8]

-

Storage: Once dried, store the DBS cards in sealed plastic bags with desiccant packs at -20°C or -80°C for long-term storage.[1][2]

-

Extraction:

-

Punch a 3 mm disc from the center of the dried blood spot.[1][7]

-

Place the disc into a clean microcentrifuge tube.

-

Add an appropriate volume of extraction solvent (e.g., methanol) containing the labeled internal standard.[1][7]

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometry:

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, compiled from published literature.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Mean r² |

| Emtricitabine | 2.5 - 5000 | 0.9959[1] |

| Emtricitabine | 10 - 2000 | >0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%RE) | Inter-assay Accuracy (%RE) |

| LLOQ | 2.5 | ≤ 18.8 | ≤ 18.8 | ± 14.6 | ± 14.6 |

| Low | - | ≤ 12.4 | ≤ 12.4 | ± 14.5 | ± 14.5 |

| Medium | - | ≤ 12.4 | ≤ 12.4 | ± 14.5 | ± 14.5 |

| High | - | ≤ 12.4 | ≤ 12.4 | ± 14.5 | ± 14.5 |

Data adapted from Zheng et al., 2013.[1]

Table 3: Stability of Emtricitabine in Dried Blood Spots

| Storage Condition | Duration | Stability |

| Room Temperature | Up to 6 days | Stable[1][2] |

| Freeze/Thaw Cycles | 5 cycles | Stable[1][2] |

| Long-term | - | Requires -20°C or -80°C[1][2] |

Visualizations

References

- 1. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Emtricitabine triphosphate in dried blood spots predicts future viremia in persons with HIV and identifies mismatch with self-reported adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of Emtricitabine-13C,15N2 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock and working solutions of Emtricitabine-13C,15N2. This stable isotope-labeled (SIL) compound is primarily used as an internal standard (IS) for the quantitative bioanalysis of emtricitabine in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] Adherence to this protocol will ensure the accuracy, precision, and reliability of analytical results.

Compound Data Summary

A summary of the key quantitative and qualitative data for this compound is presented below. This information is critical for accurate preparation and proper storage.

| Parameter | Data | Source(s) |

| Compound Name | This compound | [1][2][4] |

| Alternate Names | (-)-FTC-13C,15N2; BW 1592-13C,15N2 | [2] |

| CAS Number | 1217820-69-3 | [2][4] |

| Molecular Formula | C₇(¹³C)H₁₀FN(¹⁵N)₂O₃S | [2] |

| Molecular Weight | ~250.23 g/mol | [2] |

| Physical Form | Solid | [4] |

| Recommended Solvents | Methanol, Acetonitrile (Slightly Soluble) | [4][5] |

| Recommended Stock Conc. | 1.0 mg/mL | [5] |

| Storage (Solid) | -20°C, Hygroscopic, Store under Inert Atmosphere | [4] |

| Storage (Solutions) | -20°C in tightly sealed containers | [5] |

Experimental Protocols

The following protocols outline the step-by-step procedures for preparing high-quality stock and working solutions of this compound.

Materials and Equipment

-

This compound solid material

-

Analytical balance (readable to at least 0.01 mg)

-

HPLC or LC-MS grade Methanol

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated precision pipettes and sterile tips

-

Amber glass vials with Teflon-lined screw caps

-

Vortex mixer

-

Sonicator bath

Protocol for Stock Solution Preparation (1.0 mg/mL)

This protocol describes the preparation of a primary stock solution at a concentration of 1.0 mg/mL.

-

Pre-Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation, as the compound is hygroscopic.[4]

-

Weighing: Accurately weigh approximately 1.0 mg of the this compound solid using an analytical balance and transfer it into a 1.0 mL Class A volumetric flask. Record the exact weight.

-

Solvent Addition: Add approximately 0.7 mL of methanol to the volumetric flask.

-

Dissolution: Cap the flask and vortex gently to mix. Sonicate the solution for 5-10 minutes to ensure complete dissolution of the solid.

-

Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, carefully add methanol to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.

-

Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution into a clearly labeled amber glass vial with a Teflon-lined cap. Store the solution in a freezer at -20°C.[5]

Protocol for Working Solution Preparation

Working solutions are prepared by serially diluting the stock solution to a concentration appropriate for spiking into analytical samples. The final concentration should be optimized for the specific analytical method and the expected analyte concentration range.[6]

Example: Preparation of a 1.0 µg/mL Working Internal Standard Solution

-

Intermediate Dilution:

-

Allow the 1.0 mg/mL stock solution to thaw and equilibrate to room temperature.

-

Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

This creates an intermediate solution of 10 µg/mL.

-

-

Final Working Solution:

-

Pipette 1.0 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.

-

Dilute to the mark with the appropriate solvent (typically the same solvent used for sample reconstitution, e.g., 50:50 Methanol:Water).

-

This creates the final working solution of 1.0 µg/mL. This solution is then added to all calibration standards, quality controls, and unknown samples during the sample preparation process.[3]

-

Preparation Workflow

The following diagram illustrates the logical workflow from the solid compound to the final working solution ready for use in bioanalysis.

Caption: Workflow for preparing this compound solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. This compound | 1217820-69-3 [m.chemicalbook.com]

- 5. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application of Emtricitabine-13C,15N2 in Therapeutic Drug Monitoring

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment and prevention of HIV infection.[1][2] Therapeutic Drug Monitoring (TDM) of emtricitabine, the practice of measuring drug concentrations in blood, can be a valuable tool to optimize treatment efficacy and minimize toxicity in certain clinical situations.[3][4] The use of a stable isotope-labeled internal standard, such as Emtricitabine-13C,15N2, is critical for the development of accurate and precise bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for TDM.[5][6] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of emtricitabine.

Principle of Method

The quantification of emtricitabine in biological matrices, typically plasma, is achieved by LC-MS/MS. This technique offers high sensitivity and selectivity. The method involves the addition of a known concentration of this compound as an internal standard (IS) to the patient sample. The stable isotope-labeled IS is chemically identical to the analyte (emtricitabine) but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[5][6] This allows for its differentiation from the endogenous analyte by the mass spectrometer. The IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency, thus correcting for variations in sample preparation and instrument response. The concentration of emtricitabine in the sample is determined by comparing the peak area ratio of the analyte to the IS against a calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of emtricitabine in human plasma using this compound as an internal standard. The data is compiled from various published methods.[5][6]

Table 1: LC-MS/MS Method Parameters for Emtricitabine Quantification

| Parameter | Typical Value |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrix | Human Plasma (EDTA) |

| Internal Standard | This compound |

| Sample Preparation | Protein Precipitation or Solid Phase Extraction |

| Chromatographic Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water with Formic Acid or Acetic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transitions (m/z) | Emtricitabine: 248 -> 130; this compound: 251 -> 133 |

Table 2: Method Validation Parameters

| Parameter | Typical Range |

| Linearity Range | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% (± 20% at LLOQ) |

| Extraction Recovery | > 85% |

Experimental Protocols

Materials and Reagents

-

Emtricitabine analytical standard

-

This compound (Internal Standard)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid or acetic acid

-

Human plasma (blank, from drug-free donors)

-

Solid Phase Extraction (SPE) cartridges (if applicable)

-

Trifluoroacetic acid (for protein precipitation)

Preparation of Stock and Working Solutions

-

Emtricitabine Stock Solution (1 mg/mL): Accurately weigh and dissolve emtricitabine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the emtricitabine stock solution in methanol/water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation Method[5][6]

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 200 µL of cold acetonitrile or trifluoroacetic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject into the LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE) Method[7][8]

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a clean tube.

-

Add 50 µL of the internal standard working solution.

-

Add 200 µL of 4% phosphoric acid and vortex.

-

Load the entire mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject into the LC-MS/MS system.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ionization: ESI in positive mode.

-

MRM Transitions:

-

Emtricitabine: 248.1 → 130.1

-

This compound: 251.1 → 133.1

-

Data Analysis

-

Integrate the peak areas for both emtricitabine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of emtricitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Emtricitabine

References

- 1. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Therapeutic Drug Monitoring (TDM) [clinicalinfo.hiv.gov]

- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 5. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Simultaneous Analysis of Tenofovir and Emtricitabine

Introduction

Tenofovir and Emtricitabine are cornerstone antiretroviral agents, classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). They are frequently co-formulated in fixed-dose combinations, such as Truvada® (Tenofovir Disoproxil Fumarate/Emtricitabine) and Descovy® (Tenofovir Alafenamide/Emtricitabine), for the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. The simultaneous analysis of these compounds is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies in clinical research, and therapeutic drug monitoring. This document provides detailed protocols for three distinct analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Spectrophotometry.

Tenofovir, a nucleotide analogue, and Emtricitabine, a nucleoside analogue, are both prodrugs that require intracellular phosphorylation to their active triphosphate forms. These active metabolites compete with natural deoxynucleotides and act as chain terminators when incorporated into viral DNA, thereby inhibiting the HIV reverse transcriptase enzyme.[1]

Caption: Mechanism of action for Tenofovir and Emtricitabine.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note: This RP-HPLC method with UV detection is a robust, accurate, and precise technique for the simultaneous quantification of Tenofovir and Emtricitabine in bulk powders and pharmaceutical tablet dosage forms. It is widely used for quality control assays and content uniformity testing. The method separates the analytes on a C8 or C18 column, followed by detection at a specific UV wavelength.[2]

Caption: General workflow for HPLC analysis.

Experimental Protocol

-

Instrumentation: An HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, a C8 or C18 analytical column (e.g., Zorbax SB-C8, 5 μm, 4.6 × 250 mm or Hyperclone C18, 5µm, 250mm x 4.6mm), and data acquisition software.[2]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Disodium hydrogen phosphate or Potassium dihydrogen phosphate (Analytical Grade)

-

Triethylamine (TEA)

-

Orthophosphoric acid

-

High-purity distilled water

-

-

Mobile Phase Preparation:

-

Option A: A mixture of 50 mM disodium hydrogen phosphate and acetonitrile (50:50, v/v). Add 0.1% triethylamine (TEA) and adjust the pH to 6.0 with orthophosphoric acid.

-

Option B: A mixture of potassium dihydrogen phosphate buffer (pH 2.5, adjusted with orthophosphoric acid) and methanol (35:65 v/v).[2]

-

Filter the prepared mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

-

-

Chromatographic Conditions:

-

Preparation of Standard Solutions:

-

Prepare individual stock solutions (e.g., 1000 µg/mL) of Tenofovir and Emtricitabine by accurately weighing the reference standards and dissolving them in a suitable solvent like high-purity distilled water or methanol.[3]

-

From these stock solutions, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase to construct a calibration curve.

-

-

Preparation of Sample Solution (from Tablets):

-

Weigh and finely powder 20 tablets to determine the average tablet weight.

-

Accurately weigh a quantity of the powder equivalent to one tablet (e.g., containing 300 mg Tenofovir DF and 200 mg Emtricitabine).

-

Transfer the powder to a 100 mL volumetric flask, add approximately 50 mL of a suitable solvent (e.g., distilled water or methanol), and sonicate for 15 minutes to ensure complete dissolution.[3]

-

Make up the volume to 100 mL with the same solvent. Filter the solution through a 0.45 µm filter.

-

Perform further dilutions with the mobile phase to bring the concentration within the linear range of the calibration curve.[3]

-

Method Validation Summary

| Parameter | Tenofovir | Emtricitabine | Reference(s) |

| Linearity Range (µg/mL) | 0.3 - 100 | 0.8 - 80 | |

| 45 - 105 | 30 - 70 | [2] | |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [2] |

| LOD (µg/mL) | 0.034 | 0.091 | |

| LOQ (µg/mL) | 0.114 | 0.303 | |

| Accuracy (% Recovery) | 99.88% - 100.04% | 99.94% - 101.60% | [4] |

| Precision (%RSD) | < 2% | < 2% | [2][5] |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: This LC-MS/MS method offers high sensitivity and selectivity for the simultaneous determination of Tenofovir and Emtricitabine in biological matrices such as human plasma.[6] It is the gold standard for bioequivalence, pharmacokinetic, and therapeutic drug monitoring studies. The method involves sample extraction, followed by rapid chromatographic separation and detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring unique precursor-to-product ion transitions for each analyte.[1][6]

Caption: General workflow for LC-MS/MS bioanalysis.

Experimental Protocol

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chemicals and Reagents:

-

Chromatographic and Mass Spectrometric Conditions:

-

Preparation of Standard and QC Samples:

-

Prepare stock solutions of Tenofovir, Emtricitabine, and the Internal Standard in a suitable solvent.

-

Spike blank human plasma with working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation from Plasma:

-

Protein Precipitation (PPT): To a 250 µL plasma sample, add the internal standard solution. Add trifluoroacetic acid or acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed.[1]

-

Solid Phase Extraction (SPE): Alternatively, use an SPE cartridge for a cleaner extraction. Condition the cartridge, load the plasma sample, wash away interferences, and elute the analytes with an appropriate solvent.[6]

-

Transfer the supernatant (from PPT) or the evaporated and reconstituted eluate (from SPE) to an autosampler vial for injection.[1][6]

-

Method Validation Summary

| Parameter | Tenofovir | Emtricitabine | Reference(s) |

| Linearity Range (ng/mL) | 10 - 600 | 25 - 2,500 | [6] |

| 10 - 1500 | 10 - 1500 | [1] | |

| Lower LOQ (ng/mL) | 10 | 10 | [1] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | [1] |

| Precision (%CV) | < 12.0% | < 15.6% | [6] |

| Mean Recovery (%) | 84.3 | 68.5 | [6] |

Method 3: UV-Spectrophotometry (Absorbance Correction Method)

Application Note: This method is a simple, rapid, and economical approach for the simultaneous estimation of Tenofovir and Emtricitabine in tablet formulations.[3][7] It is based on the principle that absorbance is additive. Wavelengths are selected where one drug has zero or minimal absorbance while the other has significant absorbance, allowing for their simultaneous determination through mathematical correction.[7] This method is suitable for routine analysis in laboratories where chromatographic equipment is unavailable.

Experimental Protocol

-

Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]

-

Solvent: Methanol[7]

-

Wavelength Selection:

-

Scan standard solutions of both drugs (e.g., 10 µg/mL) individually from 200-400 nm to generate overlay spectra.

-

Identify λ1, a wavelength where Emtricitabine has significant absorbance and Tenofovir has zero or negligible absorbance (e.g., 302 nm).[7]

-

Identify λ2, a wavelength where both drugs show substantial absorbance (e.g., the λmax of Tenofovir, 261.5 nm).[7]

-

-

Preparation of Standard Solutions:

-

Prepare a standard stock solution of Tenofovir (e.g., 100 µg/mL) and Emtricitabine (e.g., 100 µg/mL) in methanol.

-

Prepare a series of dilutions for each drug to establish linearity and determine absorptivity values at the selected wavelengths.

-

-

Preparation of Sample Solution (from Tablets):

-

Prepare a filtered stock solution from powdered tablets as described in the HPLC method, using methanol as the solvent.

-

Dilute this stock solution with methanol to a suitable concentration for analysis (e.g., 4 µg/mL of Tenofovir and 32 µg/mL of Emtricitabine).[7]

-

-

Analysis and Calculation:

-

Measure the absorbance of the sample solution at both selected wavelengths (λ1 and λ2).

-

The concentration of Emtricitabine (CEMT) can be calculated directly from the absorbance at λ1.

-

The absorbance at λ2 is a sum of the absorbance from both drugs. Subtract the contribution of Emtricitabine (calculated using its known absorptivity at λ2 and the concentration determined in the previous step) from the total absorbance at λ2 to find the absorbance due to Tenofovir.

-

Calculate the concentration of Tenofovir (CTAF/TDF) using its absorptivity value at λ2.

-

Method Validation Summary

| Parameter | Tenofovir Alafenamide | Emtricitabine | Reference(s) |

| Linearity Range (µg/mL) | 2 - 10 | 16 - 80 | [7] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [3] |

| Accuracy (% Recovery) | 98.90% - 101.37% | 99.42% - 101.21% | [7] |

| Precision (%RSD) | < 2% | < 2% | [3] |

References

- 1. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Spectrophotometric simultaneous determination of Tenofovir disoproxil fumarate and Emtricitabine in combined tablet dosage form by ratio derivative, first order derivative and absorbance corrected methods and its application to dissolution study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of tenofovir and emtricitabine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Emtricitabine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Emtricitabine.

Introduction

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] Accurate and reliable quantification of Emtricitabine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Emtricitabine in human plasma. The use of a stable isotope-labeled internal standard, Emtricitabine-¹³C,¹⁵N₂, ensures high accuracy and precision by compensating for variability in sample processing and matrix effects.[1][2][3]

Method Summary

This bioanalytical method employs a simple and rapid protein precipitation technique for the extraction of Emtricitabine and its stable isotope-labeled internal standard, Emtricitabine-¹³C,¹⁵N₂, from human plasma. The chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The method has been validated according to the FDA guidelines for bioanalytical method validation.[1]

Experimental Protocols

Materials and Reagents

-

Reference Standards: Emtricitabine and Emtricitabine-¹³C,¹⁵N₂ (Internal Standard, IS).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade).

-

Water: Deionized water (18 MΩ·cm).

-

Biological Matrix: Drug-free human plasma with K₂EDTA as an anticoagulant.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Kinetex Biphenyl C18, 100 mm × 4.6 mm, 5 µm or equivalent).[4]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of Emtricitabine and Emtricitabine-¹³C,¹⁵N₂ (IS) at a concentration of 1 mg/mL in a suitable solvent such as methanol:water (50:50, v/v).[1]

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (CC) by serially diluting the Emtricitabine stock solution with methanol:water (50:50, v/v).

-

Internal Standard Working Solution: Prepare a working solution of Emtricitabine-¹³C,¹⁵N₂ at an appropriate concentration (e.g., 1 µg/mL) by diluting the IS stock solution.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations for the CC and QC samples. A typical calibration curve range for Emtricitabine is 20 to 5000 ng/mL.[4] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1][4]

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Emtricitabine-¹³C,¹⁵N₂) to each tube, except for the blank plasma.

-

Add 1 mL of acetonitrile as the precipitating agent.[5]

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[5]

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 800 µL of the clear supernatant to a clean tube or a 96-well plate.[5]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue with 300 µL of the mobile phase.[4]

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[1][4]

Data Presentation

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC Conditions | |

| Column | Kinetex Biphenyl C18 (100 mm × 4.6 mm, 5 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in Water[4] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |

| Flow Rate | 1.0 mL/min[4] |

| Gradient Program | 50% B for 1.6 min, then increase to 80% B from 1.6 to 2.2 min, then return to 50% B from 2.2 to 3.0 min.[4] |

| Injection Volume | 10 µL[1][4] |

| Column Temperature | Ambient (22-25°C)[1] |

| Autosampler Temperature | 5°C[4] |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |

| MRM Transition (Emtricitabine) | m/z 248.1 → 130.1[6] |

| MRM Transition (Emtricitabine-¹³C,¹⁵N₂) | m/z 251.1 → 133.1[2][6] |

| Spray Voltage | 3200 V[1] |

| Capillary Temperature | 300°C[1] |

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Emtricitabine | 20 - 5000[4] | y = mx + c | > 0.99 |

Table 3: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 20[4] | < 15 | 85 - 115 | < 15 | 85 - 115 |

| LQC | 60[4] | < 15 | 85 - 115 | < 15 | 85 - 115 |

| MQC | 2250[4] | < 15 | 85 - 115 | < 15 | 85 - 115 |

| HQC | 3750[4] | < 15 | 85 - 115 | < 15 | 85 - 115 |

Acceptance criteria as per FDA guidelines: Precision (%CV) should not exceed 15% (20% for LLOQ), and accuracy should be within 85-115% (80-120% for LLOQ).[4]

Table 4: Recovery and Matrix Effect

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Emtricitabine | LQC | > 85 | 85 - 115 |

| Emtricitabine | HQC | > 85 | 85 - 115 |

Table 5: Stability Data

| Stability Condition | Duration | QC Level | Stability (%) |

| Freeze-Thaw (3 cycles) | 3 cycles | LQC, HQC | 85 - 115 |

| Short-term (Benchtop) | 6 hours | LQC, HQC | 85 - 115 |

| Long-term (-80°C) | 30 days | LQC, HQC | 85 - 115 |

| Post-preparative (Autosampler) | 24 hours | LQC, HQC | 85 - 115 |

Visualizations

Caption: Overall bioanalytical workflow for Emtricitabine quantification.

Caption: Detailed workflow of the protein precipitation sample preparation.

References

- 1. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijper.org [ijper.org]

- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of Emtricitabine-13C,15N2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity with Emtricitabine-13C,15N2 in mass spectrometry experiments.

Troubleshooting Poor Signal for this compound

A diminished or absent signal for this compound can arise from several factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve common issues.

Step 1: Initial Instrument and System Check

Before delving into complex experimental parameters, it's crucial to ensure the fundamental components of your LC-MS system are functioning correctly.

Question: My signal for this compound has completely disappeared. Where do I start?

Answer: A complete loss of signal often points to a singular critical failure. A methodical check of the system is the most efficient way to diagnose the problem.[1]

Troubleshooting Workflow: No Signal

Caption: Initial troubleshooting workflow for complete signal loss.

Step 2: Investigating Low Signal Intensity

Low signal intensity, as opposed to a complete absence, often points towards issues with ionization efficiency, matrix effects, or suboptimal instrument parameters.

Question: I'm observing a weak signal for this compound. What are the likely causes?

Answer: Weak signal intensity can be attributed to a variety of factors, including inefficient ionization, ion suppression from matrix components, or incorrect mass spectrometer settings.[2][3] A systematic evaluation of your sample preparation, chromatography, and instrument parameters is necessary.

Potential Causes of Poor Signal Intensity and Corresponding Solutions

| Potential Cause | Description | Recommended Action |

| Ion Suppression | Co-eluting compounds from the sample matrix compete with this compound for ionization, reducing its signal intensity.[4][5] This is a common issue in complex matrices like plasma. | Improve sample cleanup using techniques like solid-phase extraction (SPE).[5][6] Optimize chromatographic separation to resolve the analyte from interfering matrix components. |

| Suboptimal Ionization | The settings for the ion source (e.g., spray voltage, gas flows, temperature) may not be optimal for this compound.[3][7] | Perform compound optimization (tuning) by infusing a standard solution of this compound to determine the ideal source parameters.[8][9] |

| Incorrect MS/MS Parameters | For tandem mass spectrometry, the precursor ion selection, collision energy, and product ion selection may not be optimized.[2] | Infuse the standard and optimize the collision energy to achieve a stable and abundant fragment ion. The most common transition for Emtricitabine is the loss of the cytosine moiety.[10][11][12] |

| Sample Concentration | The concentration of this compound in the sample may be too low, close to the instrument's limit of detection.[3] | If possible, concentrate the sample. Ensure that the internal standard concentration is appropriate for the expected analyte concentration range. |